molecular formula C12H15ClFNO B6339820 (3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 1558734-88-5

(3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B6339820
CAS No.: 1558734-88-5
M. Wt: 243.70 g/mol
InChI Key: YLQBSNOVJVJIMY-UHFFFAOYSA-N
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Description

(3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H15ClFNO. It is characterized by the presence of a fluorophenyl group attached to a piperidinyl methanone structure. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride typically involves the reaction of 3-fluorobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: The presence of the fluorine atom in (3-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride imparts unique electronic properties, making it distinct from its analogs. This fluorine substitution can influence the compound’s reactivity, binding affinity, and overall chemical behavior .

Properties

IUPAC Name

(3-fluorophenyl)-piperidin-4-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO.ClH/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9;/h1-3,8-9,14H,4-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQBSNOVJVJIMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC(=CC=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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